Buprofezin-d6

Description

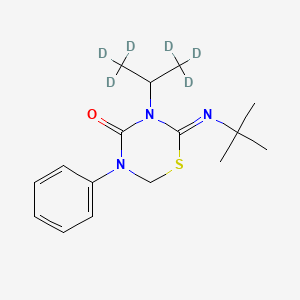

Structure

2D Structure

Properties

Molecular Formula |

C16H23N3OS |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

2-tert-butylimino-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-phenyl-1,3,5-thiadiazinan-4-one |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/i1D3,2D3 |

InChI Key |

PRLVTUNWOQKEAI-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Buprofezin-d6 for Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Buprofezin-d6, a deuterated internal standard for the quantitative analysis of the insecticide Buprofezin. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in residue analysis, and a logical workflow diagram to guide researchers.

Core Compound Data: this compound

This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) due to its chemical similarity to the parent compound, Buprofezin. Its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring accurate quantification.

| Property | Value | Reference |

| Chemical Name | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | [1] |

| CAS Number | 2140803-94-5 | [2] |

| Unlabeled CAS Number | 69327-76-0 | [2][3][4] |

| Molecular Formula | C₁₆H₁₇D₆N₃OS | [2][3] |

| Molecular Weight | 311.48 g/mol | [1][2] |

| Synonyms | This compound | [1] |

Application in Isotope Dilution Mass Spectrometry

Isotope-labeled compounds like this compound are critical for the accuracy of quantitative analyses of pesticides.[1] The primary advantage of using the IDMS technique is that isotope-labeled compounds have nearly identical physical properties to their non-labeled counterparts.[1] This results in the same behavior during sample workup and preparation, which helps to mitigate matrix effects that can lead to biased results in typical LC-MS/GC-MS analyses.[1] By spiking the sample with its isotope-labeled analog before workup, any loss of the analyte can be accurately determined and compensated for.[1]

Experimental Protocol: Quantification of Buprofezin in Agricultural Samples using this compound and LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of Buprofezin residues in food matrices, such as fruits and vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Buprofezin analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) for samples with high pigment content

Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Buprofezin and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Buprofezin stock solution with acetonitrile. Each calibration standard should be fortified with the this compound internal standard at a constant concentration.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents (and GCB if necessary).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used.

-

Injection Volume: 1-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor for at least two precursor-to-product ion transitions for both Buprofezin and this compound to ensure identity confirmation and accurate quantification.

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Buprofezin to the peak area of this compound against the concentration of the Buprofezin calibration standards.

-

Quantify the amount of Buprofezin in the samples by comparing the analyte/internal standard peak area ratio from the sample extract to the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure.

Caption: Experimental workflow for Buprofezin analysis.

References

Technical Guide to the Commercial Availability and Use of Buprofezin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key characteristics, and analytical applications of Buprofezin-d6. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this isotopically labeled compound for their studies.

Commercial Availability and Key Suppliers

This compound, the deuterated analog of the insecticide Buprofezin, is available as an analytical standard from several reputable chemical suppliers. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Buprofezin in various matrices.

Below is a summary of major suppliers and the typical product specifications.

| Supplier | Product Name | Grade | Purity (Typical) | Catalog Number (Example) |

| Sigma-Aldrich (Merck) | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL® | Analytical Standard | ≥98.0% (GC) | 33786 |

| MedChemExpress | This compound | Isotope-Labeled Compound | >98% | HY-B0831S |

| ASCA GmbH | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | Stable Isotope Labelled | High Purity | Custom Synthesis Available |

Quantitative Data

The following tables summarize the key quantitative data for this compound, based on typical specifications provided by suppliers. For precise, batch-specific data, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Table 2.1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇D₆N₃OS | ASCA GmbH |

| Molecular Weight | 311.47 g/mol | ASCA GmbH |

| Melting Point | 104-108 °C | Sigma-Aldrich[1] |

| Appearance | Solid | General Knowledge |

| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |

Table 2.2: Representative Certificate of Analysis Data

| Parameter | Specification |

| Chemical Purity (by GC) | ≥ 98.0% |

| Isotopic Enrichment | ≥ 99 atom % D |

| Deuterium Incorporation | 6 Deuterium Atoms |

| Identity (by Mass Spec) | Conforms to structure |

| Residual Solvents | Meets specified limits |

| Date of Analysis | Varies by lot |

| Retest Date | Varies by lot |

Mechanism of Action and Signaling Pathway

Buprofezin primarily acts as a chitin synthesis inhibitor in insects, leading to abnormal molting and eventual death of larvae and nymphs.[2] Additionally, studies have revealed its impact on cellular energy metabolism. Buprofezin can inhibit the mitochondrial respiratory chain, specifically cytochrome c oxidase (Complex IV).[1][3] This inhibition disrupts oxidative phosphorylation, leading to a metabolic shift towards anaerobic glycolysis for ATP production. A significant consequence of this disruption is the increased production of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.[1][3][4]

Experimental Protocols

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Buprofezin residues in complex matrices such as food, environmental samples, and biological tissues. The following is a representative workflow for such an analysis.

Detailed Methodology for Analysis of Buprofezin in a Food Matrix

This protocol is a composite based on established methods for pesticide residue analysis.[5][6][7]

4.1.1. Materials and Reagents

-

Buprofezin analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (HPLC or LC-MS grade)

-

Acetone (pesticide residue grade)

-

Water (LC-MS grade)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black)

-

Homogenized sample matrix (e.g., fruit, vegetable, or soil)

4.1.2. Sample Preparation

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

4.1.3. LC-MS/MS Conditions (Illustrative)

-

Liquid Chromatography:

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

Buprofezin: Q1: 306.2 -> Q3: 201.1 (Quantifier), 306.2 -> 116.1 (Qualifier)

-

This compound: Q1: 312.2 -> Q3: 201.1

-

-

4.1.4. Quantification

The concentration of Buprofezin in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a matrix blank. The use of the isotopically labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A brief analysis of chitin synthesis inhibiting insecticide buprofezin|News|Agripesticide [agripesticide.com]

- 3. Potential hepatic toxicity of buprofezin at sublethal concentrations: ROS-mediated conversion of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination… [ouci.dntb.gov.ua]

- 6. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nucleus.iaea.org [nucleus.iaea.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Buprofezin-d6

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological significance of Buprofezin-d6. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with this stable isotope-labeled insecticide.

Core Properties of this compound

This compound is the deuterium-labeled form of Buprofezin, a broad-spectrum insecticide.[1] It serves as an essential analytical standard for isotope dilution mass spectrometry (IDMS), a technique that allows for precise quantification of Buprofezin in various matrices by correcting for matrix effects and analyte loss during sample preparation.

Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are nearly identical to those of its non-labeled counterpart, which is crucial for its application as an internal standard.

| Property | Value | Reference |

| Molecular Formula | C₁₆D₆H₁₇N₃OS | |

| Molecular Weight | 311.48 g/mol | [2] |

| Appearance | White to Pale Beige Solid | [3] |

| Melting Point | 104-108 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 0.9 mg/L at 20 °C (for unlabeled Buprofezin) | [3] |

| Storage Temperature | 2-8°C | |

| Assay | ≥98.0% (GC) |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical testing. Below are detailed methodologies for its use in quantitative analysis.

Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)

This protocol outlines the general workflow for using this compound to quantify Buprofezin in a sample matrix (e.g., agricultural products, environmental samples).

Objective: To accurately determine the concentration of Buprofezin in a sample.

Materials:

-

This compound analytical standard

-

Sample suspected of containing Buprofezin

-

Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Mass Spectrometer (MS)

Methodology:

-

Sample Preparation: A known amount of the sample is homogenized.

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the homogenized sample at the beginning of the extraction process.

-

Extraction: The analyte (Buprofezin) and the internal standard (this compound) are co-extracted from the sample matrix using an appropriate organic solvent.

-

Cleanup: The extract is purified using techniques like solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis: The purified extract is injected into an HPLC-MS or GC-MS system.

-

Quantification: The concentration of Buprofezin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram illustrates the typical workflow for IDMS.

Biological Activity and Metabolism

Buprofezin is an insect growth regulator that acts as a chitin biosynthesis inhibitor, primarily affecting the developmental stages of various insect pests.[1][4] It can also induce metabolic changes, such as shifting energy metabolism from aerobic pathways to anaerobic glycolysis and promoting the production of reactive oxygen species (ROS).[1][5]

The metabolic pathways of Buprofezin have been studied in various organisms. It is anticipated that this compound follows the same metabolic routes.

Metabolic Pathways in Plants

In plants, two primary metabolic pathways for Buprofezin have been proposed.[6]

Metabolic Pathways in Animals

In animals such as cattle and hens, the metabolism of Buprofezin involves hydroxylation followed by ring cleavage.[6] In rats, additional metabolic routes have been identified, including further hydroxylation and sulfoxidation.[6]

Synthesis and Purification

While specific synthesis protocols for this compound are proprietary to manufacturers of analytical standards, the general synthesis of unlabeled Buprofezin involves a multi-step chemical process.[7][8][9] This typically includes:

-

Actinism: Activation of raw materials.

-

Chlorination: Introduction of chlorine atoms to enhance reactivity.

-

Condensation: Reaction with organic amines.

-

Distillation and Crystallization: Purification of the final product.

The synthesis of this compound would involve the use of a deuterated precursor, such as d6-isopropylamine, during the synthesis process to introduce the stable isotopes at the desired positions. Purification is critical to ensure high isotopic enrichment and chemical purity, which is typically achieved through recrystallization and chromatographic techniques. The final product is rigorously tested to confirm its identity and purity, often by methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 3. chembk.com [chembk.com]

- 4. Buprofezin PESTANAL , analytical standard 69327-76-0 [sigmaaldrich.com]

- 5. Potential hepatic toxicity of buprofezin at sublethal concentrations: ROS-mediated conversion of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]

- 8. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]

- 9. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]

Deuterium-Labeled Buprofezin: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled buprofezin for research applications. Buprofezin, a thiadiazine insecticide, acts as an insect growth regulator by inhibiting chitin synthesis.[1][2] The use of its deuterium-labeled counterpart as an internal standard in quantitative analysis and as a tracer in metabolic and environmental fate studies offers enhanced accuracy and insight into its biochemical and environmental interactions.

Synthesis of Deuterium-Labeled Buprofezin

While a specific, publicly available, detailed protocol for the synthesis of deuterium-labeled buprofezin (e.g., buprofezin-d8) is not readily found in the searched literature, a plausible synthetic route can be proposed based on the known synthesis of buprofezin and general methods for deuterium labeling. The tert-butyl group is a common site for deuteration.

Proposed Synthesis of Buprofezin-d9:

A potential route for synthesizing buprofezin-d9 would involve the use of deuterated tert-butylamine as a starting material. The general synthesis of buprofezin involves the condensation of several precursors.[3][4]

Illustrative Synthetic Scheme:

Note: This proposed synthesis is illustrative. The actual synthesis would require optimization of reaction conditions and purification steps. The isotopic purity of the final product would need to be determined using techniques like mass spectrometry and NMR spectroscopy.[5][6][7]

Analytical Methods: Quantification using Deuterium-Labeled Internal Standard

The use of a deuterium-labeled internal standard, such as buprofezin-d9, is the gold standard for accurate quantification of buprofezin in complex matrices by isotope dilution mass spectrometry, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

Mass Spectrometry Parameters

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for buprofezin. The transitions for a deuterated analog (buprofezin-d9) are proposed based on the expected mass shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Buprofezin | 306.2 | 201.1 | 12 | Primary transition for quantification[11] |

| 306.2 | 116.0 | 12 | Confirmatory transition[11] | |

| 306.1633 | 106.0656 | Not Specified | High-resolution MS data[12] | |

| Buprofezin-d9 | 315.2 | 201.1 | ~12 | Proposed quantification transition |

| (proposed) | 315.2 | 125.0 | ~12 | Proposed confirmatory transition |

Note: Collision energies are instrument-dependent and require optimization. The proposed transitions for buprofezin-d9 assume deuteration on the tert-butyl group and fragmentation patterns similar to the unlabeled compound.

Isotopic Purity and Stability

The isotopic purity of the synthesized deuterium-labeled standard is crucial for accurate quantification. It is typically determined by mass spectrometry, assessing the relative abundance of the desired deuterated species versus unlabeled or partially labeled molecules.[5][6] Stability of the labeled compound under storage and experimental conditions should also be evaluated to ensure that no degradation or deuterium-hydrogen exchange occurs.

Experimental Protocols

Deuterium-labeled buprofezin is an invaluable tool for conducting metabolic and environmental fate studies with high precision.

In Vitro Metabolism Study

This protocol outlines a general workflow for investigating the metabolism of buprofezin in liver microsomes using a deuterated internal standard.

Detailed Steps:

-

Incubation: Incubate buprofezin at various concentrations with liver microsomes (e.g., rat, human) in a phosphate buffer containing an NADPH-regenerating system at 37°C.

-

Reaction Termination: At specified time points, terminate the reaction by adding a cold organic solvent like acetonitrile.

-

Internal Standard Spiking: Add a known concentration of deuterium-labeled buprofezin (e.g., buprofezin-d9) to each sample.

-

Sample Cleanup: Centrifuge the samples to precipitate proteins. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS using the optimized MRM transitions for both buprofezin and the deuterated internal standard.

-

Data Analysis: Quantify the remaining buprofezin at each time point by comparing its peak area to that of the internal standard. Putative metabolites can be identified by searching for expected mass shifts and fragmentation patterns.

Environmental Fate: Soil Column Leaching Study

This protocol describes a laboratory-based soil column study to assess the leaching potential of buprofezin using a radiolabeled or deuterium-labeled analog.

Detailed Steps:

-

Column Preparation: A glass column is packed with sieved soil representative of an agricultural environment.

-

Application: A solution containing a known amount of labeled buprofezin (e.g., ¹⁴C-buprofezin or buprofezin-d9) is applied to the surface of the soil column.

-

Leaching: The column is eluted with a simulated rainwater solution at a constant flow rate over a defined period.

-

Fraction Collection: The leachate is collected in fractions at regular intervals.

-

Analysis:

-

Leachate: If using ¹⁴C-buprofezin, the radioactivity in each leachate fraction is measured by liquid scintillation counting (LSC). If using buprofezin-d9, the concentration is determined by LC-MS/MS.

-

Soil: After the leaching is complete, the soil column is sectioned, and the amount of labeled buprofezin remaining in each section is determined by extraction and subsequent analysis (LSC or LC-MS/MS).

-

Signaling Pathways

Buprofezin's primary mode of action is the inhibition of chitin synthesis, a crucial process for insect growth and development.[1][2] It may also have secondary effects on insect hormone signaling.

Chitin Synthesis Inhibition

Buprofezin is classified as a chitin synthesis inhibitor of Type 1.[13] While the precise molecular target is not fully elucidated, it is believed to interfere with the final steps of chitin polymerization and deposition in the insect cuticle.[1][2] This disruption leads to abnormal molting and is ultimately lethal to the insect nymphs.

Interaction with Hormonal Signaling

Insect molting and development are tightly regulated by the interplay of ecdysone (the molting hormone) and juvenile hormone (JH). While buprofezin's primary target is chitin synthesis, some studies suggest it may indirectly affect hormonal signaling or that its effects are dependent on the hormonal state of the insect. For instance, the expression of chitin synthase is regulated by ecdysone. Buprofezin does not directly mimic JH, but its disruption of molting can be synergistic with the effects of JH analogs.[14]

This guide provides a foundational understanding and practical framework for the use of deuterium-labeled buprofezin in research. The provided protocols and diagrams are intended to be starting points for experimental design and further investigation into the nuanced mechanisms of this important insect growth regulator.

References

- 1. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief analysis of chitin synthesis inhibiting insecticide buprofezin|News|Agripesticide [agripesticide.com]

- 3. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]

- 4. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. scispace.com [scispace.com]

- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

- 14. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]

Methodological & Application

Application Note: High-Throughput Analysis of Buprofezin in Agricultural Matrices using Buprofezin-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin is a widely used insect growth regulator that inhibits chitin synthesis, primarily in nymphal stages of various pests.[1] Its extensive use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.[2]

The use of a stable isotope-labeled internal standard, such as Buprofezin-d6, is crucial for accurate quantification in complex matrices.[3] Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[4][5] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby enabling reliable correction for variations in sample preparation and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of Buprofezin in agricultural samples using this compound as an internal standard with LC-MS/MS.

Principle

The methodology involves the extraction of Buprofezin and the internal standard, this compound, from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] Following extraction and cleanup, the sample is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Buprofezin to the peak area of this compound is used for quantification, which effectively compensates for any analyte loss during sample preparation and corrects for matrix-induced signal variations.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade).

-

Standards: Buprofezin (analytical standard), this compound (internal standard).

-

QuEChERS Salts and Sorbents: Magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA), C18.

-

Equipment: High-speed blender or homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, autosampler vials.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Buprofezin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions 1:100 with acetonitrile to obtain intermediate standard solutions of Buprofezin and this compound.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Buprofezin intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 200 ng/mL.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound intermediate standard solution with acetonitrile to a final concentration of 50 ng/mL.[7]

Sample Preparation (QuEChERS Protocol)

The following protocol is a general guideline and may need to be optimized for specific matrices.

-

Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

-

Fortification: For recovery and matrix effect studies, spike the blank sample with a known concentration of Buprofezin.

-

Internal Standard Addition: Add 100 µL of the 50 ng/mL this compound internal standard spiking solution to all samples, standards, and blanks.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄ (and C18 for high-fat matrices).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with water containing 0.1% formic acid for LC-MS/MS analysis. A 1:1 dilution is a common starting point.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 1.0 kV |

Data Presentation

Table 1: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| Buprofezin | 306.2 | 201.1 | 12 | Quantifier[5][8] |

| 306.2 | 116.0 | 12 | Qualifier[8] | |

| This compound | 312.2 | 207.1 | 12 | Internal Standard |

| 312.2 | 122.0 | 12 | Internal Standard (Qualifier) |

Note: MRM transitions for this compound are proposed based on the +6 Da mass shift from the unlabeled compound, a standard practice for deuterated internal standards. Collision energies are expected to be similar to the unlabeled compound.

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Result | Matrix |

| Linearity (R²) | > 0.99 | Various[7][9] |

| Recovery (%) | 80-110% | Plum, Banana, Grasshoppers[6][10][11] |

| Matrix Effect (%) | Variable, compensated by IS | General observation[4] |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | Various[10] |

| Limit of Detection (LOD) | < 0.01 mg/kg | Various[10] |

Note: The data in this table is a summary of typical performance characteristics reported in the literature for Buprofezin analysis. The use of this compound as an internal standard is expected to improve precision and accuracy.

Visualizations

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. scispace.com [scispace.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Residual determination and risk assessment of buprofezin in plum (Prunus domestica) grown in open-field conditions following the application of three different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Buprofezin in Food Samples by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the insecticide buprofezin in various food matrices. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to compensate for matrix effects, a stable isotope-labeled internal standard, Buprofezin-d6, is employed. This method is suitable for researchers, scientists, and professionals in food safety and drug development for the reliable determination of buprofezin residues.

Introduction

Buprofezin is a widely used insect growth regulator that inhibits chitin synthesis, primarily targeting pests affecting crops such as fruits, vegetables, and rice.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for buprofezin in food commodities to protect consumer health.[1][2] Therefore, sensitive and accurate analytical methods are essential for monitoring its presence in the food supply.

Challenges in analyzing pesticide residues in complex food matrices often include matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3] The use of a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte, is a highly effective strategy to mitigate these effects and improve method reliability.[3][4][5] This application note provides a comprehensive protocol for the extraction, detection, and quantification of buprofezin in food samples.

Experimental Protocols

Materials and Reagents

-

Buprofezin analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

-

50 mL and 15 mL polypropylene centrifuge tubes

Equipment

-

High-speed centrifuge

-

Homogenizer/blender

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve buprofezin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the buprofezin stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For dry samples, add a small amount of water before homogenization.[1]

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[6]

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content like spinach, GCB can be included.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Buprofezin | 306.2 | 201.1 (Quantifier) | 15 | 50 |

| 306.2 | 116.0 (Qualifier) | 25 | 50 | |

| This compound | 312.2 | 207.1 (Quantifier) | 15 | 50 |

| 312.2 | 116.0 (Qualifier) | 25 | 50 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes typical quantitative data obtained using this method for various food matrices.

| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |

| Apple | 10 | 95.2 | 4.8 | 1.0 |

| 50 | 98.1 | 3.5 | ||

| Tomato | 10 | 92.5 | 6.2 | 1.0 |

| 50 | 96.8 | 4.1 | ||

| Rice | 10 | 88.9 | 7.5 | 2.0 |

| 50 | 91.3 | 5.8 | ||

| Spinach | 10 | 85.4 | 8.1 | 2.0 |

| 50 | 89.6 | 6.9 |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of buprofezin in food samples.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS extraction protocol and a deuterated internal standard (this compound), provides a reliable, sensitive, and accurate means for the quantitative analysis of buprofezin in a variety of food matrices. The use of this compound effectively compensates for matrix-induced signal variations, ensuring high-quality data suitable for regulatory monitoring and food safety assessment. The method achieves low limits of quantification and excellent recovery rates, demonstrating its suitability for routine laboratory use.

References

- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 2. youtube.com [youtube.com]

- 3. lcms.cz [lcms.cz]

- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucleus.iaea.org [nucleus.iaea.org]

Application Note: Quantitative Analysis of Buprofezin in Environmental Water and Soil Samples using Isotope Dilution LC-MS/MS with Buprofezin-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin is a widely used thiadiazine insecticide that acts as an insect growth regulator, primarily targeting pests such as whiteflies and mealybugs in agricultural settings.[1] Its persistence and potential for runoff necessitate sensitive and accurate monitoring in environmental matrices like soil and water to assess environmental fate and ensure regulatory compliance.[2][3]

This application note details robust and reliable methods for the trace-level quantification of buprofezin in water and soil samples. The protocols utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. By spiking samples with a stable, isotope-labeled internal standard, Buprofezin-d6, this method corrects for variations during sample preparation and potential matrix effects, ensuring high accuracy and precision.[4][5] The use of Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil ensures effective analyte extraction and sample cleanup prior to instrumental analysis.[6][7]

Protocol 1: Analysis of Buprofezin in Water Samples

This protocol describes the extraction, cleanup, and analysis of buprofezin from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.

Experimental Protocol: Water Samples

-

Sample Preparation & Fortification:

-

Collect 500 mL of the water sample in an amber glass container.[8]

-

If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.[7]

-

Fortify the sample with this compound internal standard solution to a final concentration of 50 ng/L.

-

Adjust the sample pH to 7.0.[9]

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water through a C18 SPE cartridge (500 mg, 6 mL).[7][8] Do not allow the cartridge to dry.

-

Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

-

Drying: Dry the cartridge under a vacuum for 45-60 minutes to remove residual water.[7]

-

Elution: Elute the analytes from the cartridge by passing 10 mL of ethyl acetate or acetonitrile through the cartridge.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) acetonitrile/water mixture for LC-MS/MS analysis.

-

Workflow for Water Sample Analysis

Protocol 2: Analysis of Buprofezin in Soil Samples

This protocol employs the widely adopted QuEChERS method for the extraction and cleanup of buprofezin from soil samples.

Experimental Protocol: Soil Samples

-

Sample Preparation & Hydration:

-

Extraction:

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[10]

-

Vortex for 30 seconds to disperse the sorbent.

-

Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary depending on instrument sensitivity and expected concentration levels.

-

Workflow for Soil Sample Analysis

Data Presentation

LC-MS/MS Instrumental Conditions

The following table outlines typical instrumental parameters for the analysis of Buprofezin and its internal standard, this compound.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 3 µm)[10] |

| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid[7] |

| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid[7] |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

Table 1: MRM Transitions and Method Performance

Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole.[11]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Typical LOQ (ng/L or µg/kg) | Typical Recovery | Typical RSD |

| Buprofezin | 306.2 | 201.1[11][12] | 116.0[11] | 5 - 10 | 70 - 120%[7][13] | < 15%[7] |

| This compound | 312.2 | 201.1 | 116.0 | N/A | N/A | N/A |

LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Values are typical and may vary based on matrix and instrumentation.

Conclusion

The described methods provide a comprehensive framework for the accurate and sensitive determination of buprofezin in environmental water and soil samples. The use of this compound as an internal standard in an isotope dilution approach is critical for mitigating matrix interference and ensuring data reliability.[4] The SPE protocol for water and the QuEChERS protocol for soil are efficient, robust, and suitable for high-throughput laboratory settings, enabling effective environmental monitoring and risk assessment for this widely used insecticide.

References

- 1. fao.org [fao.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. lcms.cz [lcms.cz]

- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unitedchem.com [unitedchem.com]

- 11. agilent.com [agilent.com]

- 12. fao.org [fao.org]

- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

Application Notes and Protocols for Buprofezin-d6 Analysis

This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of Buprofezin-d6. These methodologies are intended for researchers, scientists, and professionals in drug development and residue analysis.

Overview of Sample Preparation Techniques

The analysis of Buprofezin, and by extension its deuterated internal standard this compound, from complex matrices requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the matrix type, the required limit of quantification, and the available analytical instrumentation. Commonly employed techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), traditional liquid-liquid extraction (LLE) with cleanup, and solid-phase extraction (SPE).

QuEChERS Method for Food Matrices

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2][3] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][2]

Experimental Protocol

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (ACN)

-

This compound internal standard solution

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[2]

-

Dispersive SPE cleanup tubes containing primary secondary amine (PSA) and C18 sorbents[4]

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add the appropriate volume of this compound internal standard solution.

-

Add 10-15 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.[1]

-

Add the QuEChERS extraction salts.[2]

-

Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE cleanup tube.

-

Shake the dSPE tube for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.[1]

Workflow Diagram

Caption: QuEChERS workflow for this compound analysis.

Liquid-Liquid Extraction with Florisil Cleanup for Crop and Soil Matrices

A traditional and robust method for the extraction of buprofezin from various crop and environmental samples involves liquid-liquid extraction followed by a cleanup step using a Florisil column.[5][6] This method is effective for removing many co-extractive interferences.

Experimental Protocol

Materials:

-

Finely ground representative sample (e.g., almonds, cottonseed, citrus, grapes, soil)[5]

-

Acetone, pesticide grade[5]

-

Dichloromethane, pesticide grade[5]

-

Hexane, pesticide grade[5]

-

1M Hydrochloric acid[5]

-

Sodium sulfate, anhydrous[5]

-

Florisil PR (60-100 mesh)[5]

-

Blender

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Extraction:

-

Weigh a minimum of 20 g of the sample into a blending jar.[5]

-

Spike with this compound internal standard.

-

Add 200 mL of acetone and blend for 5 minutes.[5]

-

Filter the extract and collect the filtrate.[5]

-

Add another 100 mL of acetone to the sample, blend for 5 minutes, and combine the filtrates.[5]

-

Concentrate the extract to the aqueous phase using a rotary evaporator at 40°C.[5]

-

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous extract to a separatory funnel with 50 mL of 1M hydrochloric acid.[5]

-

Partition twice with dichloromethane.[5]

-

Pass the dichloromethane extracts through a pad of anhydrous sodium sulfate to dry.[5]

-

Evaporate the combined dichloromethane extracts to dryness and redissolve the residue in hexane.[5]

-

-

Florisil Column Cleanup:

-

Prepare a Florisil column by slurry packing 5.0 g of Florisil in hexane.[5]

-

Load the sample extract onto the column.

-

Elute the column with an appropriate solvent mixture (e.g., 20% ethyl acetate in hexane).[5]

-

Collect the eluate and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for GC-NPD or LC-MS/MS analysis.[5]

-

Workflow Diagram

Caption: LLE with Florisil cleanup workflow.

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a highly effective technique for the extraction and pre-concentration of pesticides from aqueous samples.[7] It offers high recovery and cleaner extracts compared to traditional LLE.

Experimental Protocol

Materials:

-

Water sample

-

This compound internal standard solution

-

SPE cartridges (e.g., C18)

-

Methanol, Ethyl acetate, n-hexane, Acetone (for conditioning and elution)[7]

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Filter the water sample to remove any particulate matter.

-

Spike a known volume of the water sample with the this compound internal standard.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by sequentially passing 5 mL each of ethyl acetate, n-hexane, acetone, methanol, and finally water.[7] Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 2-3 mL/min.[7]

-

-

Washing:

-

Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

-

Dry the cartridge under vacuum for at least 60 minutes.[7]

-

-

Elution:

-

Elute the retained analytes with an appropriate solvent, for example, 6 mL of n-hexane-acetone (3:1) followed by 5 mL of methanol.[7]

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent for LC-MS/MS analysis.

-

Workflow Diagram

Caption: Solid-Phase Extraction workflow for water samples.

Quantitative Data Summary

The following tables summarize quantitative data for Buprofezin analysis from various sources, which can be considered indicative for methods incorporating this compound as an internal standard.

Table 1: Recovery and Limit of Quantification (LOQ) Data

| Matrix | Method | Recovery (%) | LOQ (mg/kg) | Reference |

| Almonds, Cottonseed, Citrus, Grapes | LLE with Florisil Cleanup, GC-NPD | Not specified, but method validated | 0.05 | [5] |

| Fruits and Vegetables | QuEChERS | 70-120 | Not specified | [1] |

| Soil | QuEChERS | 75-95 | 0.004 | [3] |

| Banana | LLE with SPE Cleanup, HPLC-MS/MS | 70-99 | 0.01 | [6] |

| Coffee Beans | LLE with Florisil Cleanup, GC-NPD | Not specified, but method validated | 0.033-0.065 | [6] |

| Surface Water | SPE, LC-MS/MS | 70-120 | Not specified | [7] |

Table 2: Method Performance Data

| Method | Relative Standard Deviation (RSD) | Key Advantages |

| QuEChERS | <5%[1] | Fast, simple, low solvent use, high throughput.[1][3] |

| LLE with Florisil Cleanup | Not specified | Robust, effective for a wide range of matrices. |

| SPE | <13.7%[7] | High recovery, clean extracts, good for aqueous samples.[7] |

References

- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 2. gcms.cz [gcms.cz]

- 3. iris.unito.it [iris.unito.it]

- 4. Residual determination and risk assessment of buprofezin in plum (Prunus domestica) grown in open-field conditions following the application of three different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. fao.org [fao.org]

- 7. mdpi.com [mdpi.com]

Application Note: Determination of Buprofezin Residues in Agricultural Commodities by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) using Buprofezin-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buprofezin is a widely used insect growth regulator that acts as a chitin synthesis inhibitor, primarily targeting pests in their developmental stages.[1] Its application in agriculture necessitates reliable and accurate analytical methods for monitoring its residue levels in various food matrices to ensure consumer safety and compliance with regulatory limits. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a highly selective and sensitive technique for the analysis of nitrogen-containing pesticides like buprofezin.[2][3] To enhance the accuracy and precision of the quantification, especially in complex matrices, the use of an isotopically labeled internal standard is recommended.[4][5] This application note details a comprehensive protocol for the determination of buprofezin in agricultural samples using Buprofezin-d6 as an internal standard.

Principle

This method involves the extraction of buprofezin and the internal standard, this compound, from the sample matrix using an organic solvent. The extract is then subjected to a cleanup procedure to remove interfering co-extractives. The final extract is analyzed by GC-NPD. The quantification of buprofezin is based on the ratio of its peak area to that of the internal standard, which corrects for variations in extraction efficiency and instrument response.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetone, Toluene, Hexane, Ethyl Acetate (all pesticide residue grade or equivalent)

-

Standards: Buprofezin (analytical standard, ≥98.0%), this compound (analytical standard)[4]

-

Reagents: Sodium sulfate (anhydrous), Florisil® (pesticide residue grade), 1M Hydrochloric acid

-

Apparatus: High-speed blender, Rotary evaporator, Buchner funnel, Separatory funnels (250 mL), Boiling flasks (250 mL, 1000 mL), Glass chromatography column, Nitrogen evaporator.

2. Standard Solution Preparation

-

Buprofezin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of buprofezin standard and dissolve it in 100 mL of acetone.

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetone.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the buprofezin stock solution with toluene to yield concentrations ranging from 0.02 to 0.60 µg/mL.[6] Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 0.1 µg/mL).

3. Sample Preparation and Extraction

-

Weigh a representative 20 g sample of the finely ground crop into a blending jar.[6]

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 200 mL of acetone and blend for 5 minutes.[6]

-

Filter the extract through a Buchner funnel.

-

Transfer the filter cake back to the blending jar, add another 100 mL of acetone, and blend for an additional 5 minutes.[6]

-

Filter and combine the acetone extracts.

-

Concentrate the combined extracts to the aqueous phase using a rotary evaporator at 40°C.[6]

-

Transfer the aqueous extract to a 250 mL separatory funnel. Rinse the flask with 50 mL of 1M hydrochloric acid and add it to the separatory funnel.[6]

-

Partition the acidic aqueous phase with 50 mL of hexane by shaking for 1-2 minutes. Discard the hexane layer. Repeat this step.[6]

-

Adjust the pH of the aqueous phase to neutral (pH 7) with a suitable base.

-

Extract the buprofezin from the neutralized aqueous phase with two 50 mL portions of dichloromethane.

-

Combine the dichloromethane extracts and dry by passing through a column of anhydrous sodium sulfate.

-

Evaporate the extract to dryness using a rotary evaporator and redissolve the residue in a suitable volume of toluene for cleanup.[6]

4. Cleanup: Florisil Column Chromatography

-

Prepare a Florisil column by packing 10 g of activated Florisil in a glass chromatography column.

-

Pre-condition the column with 40 mL of hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with 40 mL of 20% (v/v) ethyl acetate in hexane.[6]

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 5.0 mL of toluene for GC-NPD analysis.[6]

5. GC-NPD Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent equipped with a Nitrogen-Phosphorus Detector.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp: 20°C/min to 280°C, hold for 5 min

-

-

Detector Temperature: 300°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 2 µL (splitless).

-

NPD Gas Flows: Hydrogen, Air, and Makeup gas flows should be optimized according to the manufacturer's instructions for maximum sensitivity.

Data Presentation

The following table summarizes the typical quantitative data for the GC-NPD method for buprofezin determination.

| Parameter | Value | Reference |

| Linearity Range | 0.02 - 0.60 µg/mL | [6] |

| Correlation Coefficient (r²) | >0.99 | [7] |

| Limit of Detection (LOD) | 0.019 mg/kg | [8] |

| Limit of Quantification (LOQ) | 0.05 mg/kg | [6][9] |

| Average Recovery | 80-110% | [8][10] |

| Relative Standard Deviation (RSD) | < 15% | [10] |

Mandatory Visualization

Caption: Experimental workflow for the determination of buprofezin in agricultural samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gcms.cz [gcms.cz]

- 3. srigc.com [srigc.com]

- 4. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. lcms.cz [lcms.cz]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. foodhygiene.or.kr [foodhygiene.or.kr]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

Application of Buprofezin-d6 in Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin is a thiadiazine insect growth regulator used to control various hemipteran pests. Understanding its metabolic fate is crucial for assessing its efficacy, potential toxicity, and environmental impact. Buprofezin-d6, a deuterated analog of buprofezin, serves as an invaluable tool in metabolism studies. Its primary application is as an internal standard in quantitative analyses using mass spectrometry. Due to its similar physicochemical properties to buprofezin, it co-elutes and co-ionizes, allowing for accurate correction of matrix effects and variations in sample processing, thereby enhancing the reliability of analytical data. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo metabolism studies.

Data Presentation

Table 1: In Vitro Metabolism of Buprofezin in Rat Liver Microsomes

| Parameter | Buprofezin |

| Incubation Time (min) | Metabolite Formation (pmol/mg protein/min) |

| 15 | Data to be determined experimentally |

| 30 | Data to be determined experimentally |

| 60 | Data to be determined experimentally |

| 120 | Data to be determined experimentally |

| Kinetic Parameters | |

| Km (µM) | Data to be determined experimentally |

| Vmax (pmol/mg protein/min) | Data to be determined experimentally |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data to be determined experimentally |

Table 2: Major Metabolites of Buprofezin Identified in In Vivo Rat Studies

| Metabolite | Tissue/Matrix | Method of Detection | Relative Abundance (%) |

| 4-Hydroxybuprofezin | Liver, Kidney | LC-MS/MS | 11% in liver, 18% in kidney of total radioactivity |

| Isopropylphenylurea | Liver, Kidney, Milk | LC-MS/MS | Minor metabolite (<8% of total radioactivity) |

| 4-Hydroxyisopropylphenylurea | Liver, Kidney | LC-MS/MS | Minor metabolite (<8% of total radioactivity) |

| Buprofezin Sulfoxide | Rat | LC-MS/MS | Identified as a rat-specific metabolite |

| 4-Hydroxyacetanilide | Milk | LC-MS/MS | 14% of total radioactivity in milk |

Experimental Protocols

In Vitro Metabolism of Buprofezin using Rat Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of buprofezin in rat liver microsomes using this compound as an internal standard.

Materials:

-

Buprofezin

-

This compound (internal standard)

-

Rat Liver Microsomes (RLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Buprofezin (1 mM) in methanol.

-

Prepare a stock solution of this compound (1 mM) in methanol.

-

Prepare working solutions of Buprofezin by diluting the stock solution with phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the rat liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Buprofezin (final concentration 1 µM).

-

In parallel, run a negative control without the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound (final concentration 100 nM).

-

-

Sample Processing:

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Monitor the parent compound (Buprofezin) and its deuterated internal standard (this compound).

-

The ratio of the peak area of Buprofezin to this compound is used for quantification.

-

In Vivo Metabolism of Buprofezin in Rats

This protocol describes a basic framework for an in vivo study in rats to investigate the metabolism and excretion of buprofezin.

Materials:

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Buprofezin

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Metabolic cages for separate collection of urine and feces

-

Analytical standards of potential metabolites

Procedure:

-

Dosing:

-

Acclimatize rats in metabolic cages for 3 days prior to the study.

-

Administer a single oral dose of Buprofezin (e.g., 10 mg/kg body weight) to the rats. A control group should receive the vehicle only.

-

-

Sample Collection:

-

Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

-

At the end of the study (e.g., 96 hours), euthanize the animals and collect blood and major organs (liver, kidneys, fat, etc.).

-

-

Sample Preparation:

-

Urine: Thaw, vortex, and centrifuge the urine samples. Spike with this compound as an internal standard.

-

Feces: Homogenize the fecal samples with water. Extract the homogenate with an appropriate organic solvent (e.g., acetonitrile). Spike the extract with this compound.

-

Plasma: Separate plasma from blood by centrifugation. Perform protein precipitation by adding acetonitrile containing this compound.

-

Tissues: Homogenize the tissues in buffer. Perform liquid-liquid or solid-phase extraction. Add this compound during the extraction process.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples by a validated LC-MS/MS method to identify and quantify buprofezin and its metabolites.

-

Use this compound to correct for matrix effects and procedural losses in all biological matrices.

-

Visualizations

Troubleshooting & Optimization

Technical Support Center: Optimizing Buprofezin-d6 Detection

Welcome to the technical support center for the analysis of Buprofezin and its deuterated internal standard, Buprofezin-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of Buprofezin, a broad-spectrum insecticide. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS/MS, deuterated compounds are often used as internal standards (IS). Because this compound is chemically almost identical to Buprofezin, it behaves similarly during sample preparation and analysis. This allows it to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Buprofezin.

Q2: I am observing a low signal-to-noise ratio for my this compound internal standard. What are the potential causes?

A low signal-to-noise (S/N) ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

-

Sample Preparation Issues: Inefficient extraction, incomplete removal of matrix components, or loss of analyte during cleanup steps.

-

Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate separation from the non-labeled Buprofezin.

-

Mass Spectrometry Settings: Suboptimal ionization, fragmentation, or detection parameters.

-

Matrix Effects: Suppression or enhancement of the ion signal due to co-eluting compounds from the sample matrix.

Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?

While deuterated internal standards are excellent tools to correct for matrix effects, they may not eliminate them completely.[1] Ideally, the analyte and the internal standard should co-elute perfectly and experience the same degree of ion suppression or enhancement. However, slight differences in chromatographic retention times between the deuterated and non-deuterated compounds can occur. If the matrix effect is not uniform across the peak, this slight separation can lead to the analyte and the internal standard experiencing different degrees of signal suppression or enhancement, resulting in inaccurate quantification.

Q4: What are typical Multiple Reaction Monitoring (MRM) transitions for Buprofezin and how do I select them for this compound?

For Buprofezin, a common MRM transition is m/z 306.2 → 201.1.[2][3] To select MRM transitions for this compound, you would first determine its precursor ion, which will have a mass-to-charge ratio (m/z) that is 6 units higher than Buprofezin (assuming six deuterium atoms have been incorporated). The product ions will likely be similar to those of Buprofezin, but may also show a mass shift depending on where the deuterium labels are on the molecule. It is crucial to optimize the collision energy for each transition to achieve the best signal intensity.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound.

Issue 1: Poor Signal-to-Noise Ratio

A low S/N ratio is a common challenge. The following steps can help identify and resolve the root cause.

Troubleshooting Workflow for Poor S/N Ratio

Caption: A troubleshooting decision tree for addressing low signal-to-noise ratio.

Quantitative Impact of Matrix Effects on Analyte Signal

Matrix effects can significantly impact the signal intensity of your analyte and internal standard. The table below illustrates potential signal suppression or enhancement in different matrices.

| Matrix | Analyte Signal Change (%) | Internal Standard (d6) Signal Change (%) | Comment |

| Spinach | -45% | -40% | Significant signal suppression is common in complex matrices like spinach. The deuterated IS effectively compensates for a large portion of this effect. |

| Tomato | -15% | -12% | Milder matrix effects are observed in less complex matrices. |

| Orange | +10% | +8% | Signal enhancement can also occur due to matrix components that improve ionization efficiency. |

Note: These are example values and the actual matrix effect will depend on the specific sample, extraction method, and analytical conditions.

Issue 2: Chromatographic Separation of Buprofezin and this compound

Deuterium labeling can sometimes lead to a slight shift in retention time, causing the internal standard to separate from the analyte.

Workflow to Address Analyte-IS Separation

Caption: Steps to improve co-elution of the analyte and internal standard.

Experimental Protocols

Detailed QuEChERS Sample Preparation Protocol for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[4][5][6][7]

Materials:

-

Homogenized sample (e.g., fruit, vegetable)

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)

-

50 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10-15 mL of acetonitrile to the tube.

-

Internal Standard Spiking: Spike the sample with an appropriate volume of your this compound internal standard solution.